Dehydrobufotenine is classified as an indolealkylamine, a class of compounds that are structurally characterized by an indole ring connected to an alkylamine chain. This classification places it among other biologically active compounds derived from toad venom, which have been investigated for their therapeutic potential.
The synthesis of dehydrobufotenine can be accomplished through multiple chemical routes. A common method involves the oxidation of bufotenine using specific oxidizing agents under controlled conditions.
Dehydrobufotenine has a complex molecular structure characterized by a tricyclic framework. Its molecular formula is , indicating the presence of two nitrogen atoms within its structure.
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within dehydrobufotenine, which is crucial for understanding its reactivity and interactions with biological molecules.
Dehydrobufotenine participates in various chemical reactions, which can be categorized as follows:
The mechanism of action of dehydrobufotenine has been explored primarily in the context of its therapeutic potential.
Research has demonstrated that dehydrobufotenine can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Dehydrobufotenine possesses distinct physical and chemical properties that influence its behavior in biological systems.
These properties are critical for determining formulation strategies in pharmaceutical applications and understanding how the compound behaves under various conditions.
Dehydrobufotenine has a broad spectrum of scientific applications:
Ongoing research aims to further elucidate the pharmacological profiles of dehydrobufotenine derivatives, potentially leading to novel therapeutic agents across various medical fields.
Dehydrobufotenine (C₁₂H₁₅N₂O⁺, PubChem CID: 205042) is a tricyclic indole alkaloid formally classified as a pyrrolo[4,3,2-de]quinolinium derivative [5]. Its core structure features a 6-hydroxy-5,5-dimethyl-1,3,4,5-tetrahydroquinolinium scaffold fused with a pyrrole ring, resulting in a planar, conjugated system. The quaternary nitrogen atom imparts cationic character, while the phenolic hydroxy group enables hydrogen bonding [1] [5]. Unlike bufotenine, dehydrobufotenine contains a Δ⁵,⁶ double bond, which extends π-electron delocalization across the quinoline moiety. This unsaturation eliminates stereoisomers but introduces significant conformational rigidity. Computational analyses reveal that the molecule adopts a near-planar geometry with a dipole moment of 6.2 Debye, facilitating electrostatic interactions with biological targets [1] [6].
The α,β-unsaturated system adjacent to the indole nitrogen resembles dehydroamino acid residues in bioactive peptides, which exhibit restricted rotation and prefer extended conformations (e.g., 2.05-helix in poly-dehydroalanine systems) [6]. While dehydrobufotenine lacks geometrical isomers, its β-enamine-like structure allows resonance stabilization, increasing electrophilicity at C-5 and C-7 positions—a feature critical for nucleophilic attack in biological systems [6].
A validated route to dehydrobufotenine begins with 5-methoxyindole and proceeds via eight steps with a 8% overall yield [2]:
Table 1: Key Synthetic Steps and Yields
Step | Reaction | Product | Yield (%) |
---|---|---|---|
1 | Vilsmeier-Haack formylation | 5-Methoxyindole-3-carbaldehyde | 92 |
2 | Grignard addition | 3-(1-Hydroxyethyl)-5-methoxyindole | 85 |
3 | Acid-catalyzed dehydration | 5-Methoxy-3-methylindole | 90 |
4 | Electrophilic bromination | 6-Bromo-5-methoxy-3-methylindole | 97.8 |
5 | Dimethylamine-mediated cyclization | 6-Hydroxy-5,5-dimethyl-1,2,3,4-tetrahydroquinoline | 40 |
6 | Demethylation | 6-Hydroxyquinoline derivative | 82 |
7 | DDQ oxidation | Dehydrobufotenine base | 75 |
8 | N-methylation | Dehydrobufotenine iodide salt | ~100 |
Yield optimization focused on cyclization (step 5), where microwave irradiation at 150°C reduced reaction time from 48 hours to 30 minutes, boosting yield from 25% to 40% [2].
The 6-bromo-5-methoxy-3-methylindole intermediate (Step 4 product) serves as a versatile handle for structural diversification. Palladium-catalyzed cross-coupling reactions enable C-6 functionalization:
Halogenation also permits late-stage radiofluorination (¹⁸F) for PET imaging probes. Derivatives with electron-withdrawing C-6 substituents (e.g., −CN, −CF₃) show enhanced bioactivity against plant viruses due to increased electrophilicity of the indole ring [2].
Dehydrobufotenine’s geometry was validated using ab initio methods (B3LYP/6-31G(d)) in Gaussian09, confirming planarity with a 5.5° dihedral deviation between indole and quinoline planes [4]. Bond lengths critical for bioactivity include:
Vector-Scalar Interactive Graph Neural Networks (ViSNet) simulated conformational dynamics, revealing low rotational barriers (<2.5 kcal/mol) for the phenolic hydroxyl. This flexibility facilitates hydrogen-bond donation to protein targets [3]. Molecular dynamics (MD) using ViSNet’s Runtime Geometry Calculation (RGC) module predicted a 0.99 Å root-mean-square deviation (RMSD) relative to crystallographic analogs after 100 ns simulations, outperforming classical force fields [3].
Table 2: Computational Parameters and Results
Method | Software/Platform | Key Findings | Validation Metric |
---|---|---|---|
DFT Optimization | Gaussian09 (B3LYP/6-31G(d)) | Planar structure with extended π-system | Vibrational frequencies: all real (>0 cm⁻¹) |
Molecular Dynamics | ViSNet (AI2BMD framework) | Stable H-bonding with TMV coat protein | RMSD: 0.99 Å vs. reference |
Docking Studies | AutoDock Vina (OCTOPUS®) | Binds PfLDH active site via Asn108 H-bond | ΔG: −9.2 kcal/mol |
Docking studies (AutoDock Vina) identified the lowest-energy conformation for Plasmodium falciparum lactate dehydrogenase (PfLDH) inhibition: the protonated quaternary nitrogen forms a salt bridge with Asp53, while C5 accepts hydrogen bonds from Asn108 [1] [3].
Biological Activities and Molecular Interactions
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7